REACTION_CXSMILES
|
BrC[C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=1.[F:13][C:14]1[CH:15]=[C:16](B(O)O)[CH:17]=[CH:18][CH:19]=1.[CH:23](N(CC)C(C)C)(C)C.ClCCl>O.C(COC)OC.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[F:13][C:14]1[CH:15]=[C:16]([CH:17]=[CH:18][CH:19]=1)[CH2:23][C:12]1[CH:11]=[C:6]([CH:5]=[CH:4][CH:3]=1)[C:7]([O:9][CH3:10])=[O:8] |f:6.7.8.9|
|
Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
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BrCC1=CC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
0.371 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)B(O)O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
0.356 g
|
Type
|
reactant
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
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O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
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C(OC)COC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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was irradiated in a microwave oven at 130° C. for 15 minutes
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Duration
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15 min
|
Type
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CUSTOM
|
Details
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The resulting mixture was partitioned between water and ethyl acetate
|
Type
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CUSTOM
|
Details
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the phases were separated
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Type
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WASH
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Details
|
The organic layer was washed with water
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography on silica gel (eluent 2 to 40% ethyl acetate in heptane)
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(CC=2C=C(C(=O)OC)C=CC2)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.903 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |